N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
The compound N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a 4H-1,2,4-triazole core substituted at position 3 with a thioacetamide group and at position 5 with a methyl-(2-oxobenzo[d]thiazole)methyl moiety. While direct synthesis data for this compound is unavailable in the provided evidence, analogous synthetic routes involve:
- S-alkylation of triazole-thiol intermediates with α-haloacetamides (e.g., ethyl chloroacetate) in basic media .
- Hydrazinecarbothioamide cyclization to form triazole-thiones, followed by functionalization .
Key structural motifs include:
- 4H-1,2,4-triazole: A heterocycle known for metabolic stability and hydrogen-bonding capacity.
- Thioacetamide linkage: Enhances electron delocalization and metal-binding properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-13-8-9-15(14(2)10-13)22-19(27)12-29-20-24-23-18(25(20)3)11-26-16-6-4-5-7-17(16)30-21(26)28/h4-10H,11-12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOMAAKNBRHNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparisons
Key Observations :
Aromatic Substituents: The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the 4-chlorophenyl () or difluorophenyl () groups, which may improve blood-brain barrier penetration.
Triazole Functionalization :
- S-alkylation is a common strategy for introducing thioacetamide linkages (e.g., target compound vs. ’s thiadiazole derivatives) .
- Methylation at position 4 of the triazole (target compound) may stabilize the tautomeric form, as seen in ’s triazole-thiones .
Biological Activity :
- Thioacetamide derivatives in exhibit anticancer activity (IC50 = 1.61–1.98 μg/mL against HepG-2), suggesting the target compound’s thioether and heterocyclic moieties could confer similar efficacy .
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance cytotoxicity, whereas electron-donating groups (e.g., 2,4-dimethylphenyl) may optimize pharmacokinetics .
Structure-Activity Relationships (SAR)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and what critical parameters influence yield?
- Methodology :
- Step 1 : Start with intramolecular cyclization of thiosemicarbazides (e.g., 2-thiophenecarboxylic acid hydrazide) in ethanol under reflux (70–80°C) to form the triazole core .
- Step 2 : Introduce the benzo[d]thiazole moiety via nucleophilic substitution or Mannich reactions, using reagents like phenylisothiocyanate under controlled pH (7–9) to avoid side reactions .
- Key parameters : Temperature control during reflux, stoichiometric ratios of reactants, and solvent polarity (ethyl alcohol or DMF preferred) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups on phenyl rings, thioether linkages) by comparing chemical shifts to triazole-thioacetamide analogs .
- IR spectroscopy : Identify characteristic peaks for C=O (1650–1700 cm⁻¹), C-S (600–700 cm⁻¹), and N-H stretching (3200–3400 cm⁻¹) .
- Mass spectrometry : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns consistent with the triazole-benzo[d]thiazole scaffold .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to structurally related compounds with known activity .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence biological activity?
- Methodology :
- SAR analysis : Compare analogs with varied substituents (e.g., halogenated vs. methoxy groups on phenyl rings) using computational tools (DFT for electron distribution) and biological data .
- Example : Replace the 2,4-dimethylphenyl group with a 4-nitrophenyl moiety (electron-withdrawing) to assess changes in antimicrobial potency .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Methodology :
- Meta-analysis : Aggregate data from structurally related compounds (e.g., triazole-thioacetamides with benzo[d]thiazole units) to identify trends in activity-stability relationships .
- Experimental validation : Re-test disputed compounds under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding factors like solvent polarity or assay protocols .
Q. How can tautomeric equilibria (e.g., thione-thiol) impact reactivity and ligand-target interactions?
- Methodology :
- Computational modeling : Use Gaussian or ORCA to calculate tautomer stability (ΔG) and predict dominant forms in physiological conditions .
- Experimental validation : Monitor tautomer ratios via variable-temperature NMR or UV-Vis spectroscopy in DMSO/water mixtures .
Q. What multi-step optimization approaches improve synthetic efficiency?
- Methodology :
- Flow chemistry : Implement continuous flow reactors for high-yield cyclization steps, reducing reaction times from hours to minutes .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for C-S bond formation to minimize byproducts .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
